2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Overview
Description
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 2 and 7 positions and a tetrahydronaphthalene core. This compound is known for its applications in organic semiconductors, particularly in photoelectric conversion devices and solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene typically involves the reduction of 2,7-Dimethoxynaphthalene. The reduction process can be carried out using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation processes similar to those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions not occupied by methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Brominated or nitrated derivatives depending on the reagent used.
Scientific Research Applications
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene has several scientific research applications:
Organic Semiconductors: Used in the development of photoelectric conversion devices and solar cells due to its electronic properties.
Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene in its applications primarily involves its electronic properties. In organic semiconductors, it facilitates the transfer of electrons and holes, contributing to the efficiency of photoelectric conversion. The methoxy groups enhance its solubility and stability, making it a valuable component in various electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: The parent compound without the tetrahydro modification.
1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene: A closely related compound with similar structural features.
2,7-Dimethyl-1,4,5,8-tetrahydronaphthalene: A derivative with methyl groups instead of methoxy groups.
Uniqueness
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene is unique due to its combination of methoxy groups and a tetrahydronaphthalene core, which imparts specific electronic properties beneficial for applications in organic semiconductors and photoelectric devices. Its structural features provide a balance of stability, solubility, and electronic characteristics that are not as pronounced in its analogs .
Properties
IUPAC Name |
2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPPYWWWEVISEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC2=C(C1)CC(=CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883531 | |
Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-82-0 | |
Record name | 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1614-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1614-82-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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